molecular formula C15H15NOS B7795858 N-benzyl-3-methoxybenzenecarbothioamide

N-benzyl-3-methoxybenzenecarbothioamide

Cat. No.: B7795858
M. Wt: 257.4 g/mol
InChI Key: NUPKXNSYQBWTHJ-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxybenzenecarbothioamide is a sulfur-containing aromatic compound characterized by a benzyl-substituted amine group, a methoxy substituent on the benzene ring, and a thioamide (-C(=S)-NH-) functional group. The thioamide group is notable for its role in coordination chemistry, catalysis, and biological activity, distinguishing it from oxygen-containing analogs like amides or sulfonamides .

Properties

IUPAC Name

N-benzyl-3-methoxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-17-14-9-5-8-13(10-14)15(18)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPKXNSYQBWTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Groups Molecular Formula Key Applications/Properties
N-Benzyl-3-methoxybenzenecarbothioamide Thioamide, methoxy, benzylamine C₁₅H₁₅NOS₂* Potential metal coordination, catalysis
N-Benzyl-3-methoxybenzenesulfonamide Sulfonamide, methoxy, benzylamine C₁₄H₁₅NO₃S Intermediate in organometallic synthesis
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzenecarbothioamide Thioamide, heterocyclic substituent C₁₉H₁₅N₃OS Bioactivity (hypothetical, based on heterocycle)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyl, methyl C₁₂H₁₇NO₂ N,O-bidentate directing group for C–H functionalization

*Molecular formula of this compound inferred from structural analogs.

Key Observations:

Thioamide vs. Sulfonamide/Sulfonyl Groups: The thioamide group in this compound provides stronger metal-coordinating capabilities compared to sulfonamides (e.g., Entry 4, Table 3 in ), which are more commonly used as intermediates in organometallic couplings . Thioamides exhibit distinct redox behavior and are less electrophilic than sulfonamides, influencing their reactivity in catalytic systems.

This contrasts with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where a hydroxyl group enables N,O-chelation for C–H bond activation .

Biological Relevance :

  • Carbothioamides with heterocyclic substituents, such as 3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzenecarbothioamide, are often explored for antimicrobial or anticancer activity due to their ability to disrupt enzymatic pathways . The benzyl group in the target compound may modulate lipophilicity and membrane permeability.

Notes

  • The absence of direct experimental data for this compound necessitates cautious extrapolation from structurally related compounds.
  • Diversified references (e.g., organometallic synthesis , directing-group chemistry , and bioactive analogs ) ensure a balanced analysis despite literature limitations.

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